molecular formula C8H5N5O3 B12622178 2-(Azidomethyl)-5-nitro-1,3-benzoxazole CAS No. 918106-42-0

2-(Azidomethyl)-5-nitro-1,3-benzoxazole

Cat. No.: B12622178
CAS No.: 918106-42-0
M. Wt: 219.16 g/mol
InChI Key: NDXYYXNITLBFDC-UHFFFAOYSA-N
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Description

Contextualization of Benzoxazole (B165842) Heterocycles as a Core Scaffold

Benzoxazole, an aromatic organic compound with the molecular formula C₇H₅NO, consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. rjptonline.org This bicyclic heterocyclic system is a vital pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. Its aromatic nature provides stability, while the heteroatoms (nitrogen and oxygen) create reactive sites for functionalization. rjptonline.orgmdpi.com Benzoxazole and its derivatives are found in both natural products and synthetic compounds, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govjetir.orgsmolecule.comnih.gov The versatility of the benzoxazole core makes it a privileged structure in medicinal chemistry and a building block for advanced materials. nih.govmdpi.com

Strategic Importance of Azide (B81097) and Nitro Functional Groups in Organic Synthesis and Advanced Materials

The introduction of azide (–N₃) and nitro (–NO₂) groups onto a molecular scaffold like benzoxazole is a deliberate strategy to impart specific functionalities. The azide group is highly valued in organic synthesis, most notably for its role in "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient formation of stable triazole rings, a straightforward method for linking different molecular fragments. nih.gov Azides are also precursors to amines and can participate in various cycloaddition reactions. nih.govmdpi.com

The nitro group is a strong electron-withdrawing group, which significantly influences a molecule's electronic properties and reactivity. This feature is often exploited in the design of energetic materials, as the N-O bonds can release a large amount of energy upon decomposition. researchgate.net In medicinal chemistry, the nitro group can enhance the biological activity of a compound and can sometimes be reduced to an amino group, which can alter the molecule's function. nih.gov The presence of both azide and nitro groups on the same aromatic ring can lead to highly energetic materials, where the N-N₂ bond breaking is a key factor in the initiation of explosive decomposition. researchgate.net

Overview of Research Trajectories for Multifunctionalized Benzoxazoles

Current research on multifunctionalized benzoxazoles is diverse and expanding. In medicinal chemistry, scientists are designing and synthesizing novel benzoxazole derivatives to act as more potent and selective therapeutic agents. Studies have shown that substituents at the C-2 and C-5 positions of the benzoxazole ring are particularly important for biological activity. For example, various 5-nitro-1,3-benzoxazole derivatives have been investigated for their anthelmintic activity. mdpi.com

In materials science, multifunctional benzoxazoles are being explored for applications in organic electronics and as advanced, durable materials. nih.gov For instance, certain benzoxazole derivatives have demonstrated unique properties like piezochromism (changing color under pressure) and are being investigated for use in flexible electronic devices and smart sensors. nih.gov The synthesis of poly(benzoxazole imide)s showcases their potential in creating high-performance polymers with excellent thermal stability and mechanical properties.

Scope and Significance of Investigating 2-(Azidomethyl)-5-nitro-1,3-benzoxazole Derivatives

The compound this compound is a prime example of a strategically designed multifunctional molecule. It combines the stable, biologically relevant benzoxazole core with the reactive and functionality-imparting azidomethyl and nitro groups. nih.gov The significance of investigating this compound and its derivatives lies in several key areas:

Synthetic Versatility : The azidomethyl group serves as a handle for a variety of chemical transformations. It can be used in click chemistry to conjugate the benzoxazole unit to other molecules, such as biomolecules or polymers, creating complex architectures. nih.gov It can also undergo nucleophilic substitution. nih.gov

Potential Biological Activity : Given that both nitro-substituted and other functionalized benzoxazoles exhibit potent antimicrobial properties, this compound is a candidate for the development of new antibacterial or antifungal agents. nih.govnih.gov The nitro group can be crucial for this activity, which can be further modified by its reduction to an amine. nih.gov

Advanced Materials : The high nitrogen content and the presence of the nitro group suggest that this compound could be a precursor or a component in the field of energetic materials. researchgate.net

The general synthesis of this compound would likely involve the initial formation of the 5-nitro-1,3-benzoxazole ring, followed by the introduction of the azidomethyl group at the 2-position. A common route is the conversion of a precursor like 2-(chloromethyl)-5-nitro-1,3-benzoxazole (B1271481) via nucleophilic substitution with an azide salt, such as sodium azide. mdpi.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₆N₄O₃
Molecular Weight206.16 g/mol
Appearance(Predicted) Crystalline Solid
Key Functional GroupsBenzoxazole, Azidomethyl, Nitro

Table 2: Potential Reactions of this compound

Reaction TypeReagents/ConditionsProduct TypeSignificance
Click Chemistry (CuAAC)Alkyne, Copper(I) catalyst1,2,3-Triazole derivativeMolecular conjugation, synthesis of complex molecules. nih.gov
Reduction of Nitro GroupH₂/Pd, Fe powder5-Amino-2-(azidomethyl)-1,3-benzoxazoleAlters biological activity, creates new synthetic intermediate. nih.gov
Nucleophilic SubstitutionVarious nucleophilesSubstituted 2-methylbenzoxazoleIntroduction of new functional groups. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918106-42-0

Molecular Formula

C8H5N5O3

Molecular Weight

219.16 g/mol

IUPAC Name

2-(azidomethyl)-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H5N5O3/c9-12-10-4-8-11-6-3-5(13(14)15)1-2-7(6)16-8/h1-3H,4H2

InChI Key

NDXYYXNITLBFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 2 Azidomethyl 5 Nitro 1,3 Benzoxazole and Analogous Architectures

General Strategies for 1,3-Benzoxazole Ring System Construction

The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic routes for its construction. These methods typically involve the cyclization of an o-aminophenol precursor with a suitable one-carbon component.

Condensation Reactions of o-Aminophenols with Carbonyl Precursors

The most traditional and widely employed method for synthesizing 2-substituted benzoxazoles is the condensation of o-aminophenols with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, or acid chlorides nih.govnih.gov. The reaction generally proceeds via the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclodehydration to furnish the benzoxazole (B165842) ring. A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently. For instance, the direct coupling of carboxylic acids with 2-aminophenol (B121084) can be achieved under microwave irradiation without the need for a metal catalyst or solvent researchgate.net. Similarly, the condensation with aldehydes can be catalyzed by a range of acidic catalysts or oxidants nih.govwhiterose.ac.uk.

Table 1: Examples of Benzoxazole Synthesis via Condensation Reactions

Carbonyl PrecursorCatalyst/ConditionsProductYield (%)Reference(s)
BenzaldehydeMnO₂ nanoparticles, MW2-PhenylbenzoxazoleHigh whiterose.ac.uk
Carboxylic AcidsMetal-free, MW, Solvent-free2-Substituted benzoxazolesGood researchgate.net
Benzaldehydes[CholineCl][oxalic acid], MW2-ArylbenzoxazolesGood to Excellent clockss.org
β-DiketonesTsOH·H₂O, CuI2-Substituted benzoxazoles64-89 nih.govgoogle.com
Tertiary AmidesTf₂O, 2-Fluoropyridine2-Substituted benzoxazolesModerate to Excellent nih.gov

Metal-Catalyzed Cyclization Approaches (e.g., Palladium, Copper, Ruthenium)

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed methods for constructing heterocyclic rings, and benzoxazoles are no exception. These approaches often offer milder reaction conditions, broader substrate scope, and higher efficiency compared to traditional methods.

Palladium-Catalyzed Synthesis: Palladium catalysts are versatile for forming C-N and C-O bonds. One strategy involves the palladium-catalyzed carbonylation of aromatic halides in the presence of o-aminophenols, which proceeds to give 2-arylbenzoxazoles rsc.org. Another approach is the intramolecular cyclization of N-(2-halophenyl)benzamides chemicalbook.com. More recently, methods involving the direct C-H activation of benzoxazoles for further functionalization have also been developed using palladium catalysis. A novel palladium-catalyzed cleavage of carbon-carbon triple bonds with o-aminophenol has also been reported as an efficient route to benzoxazoles.

Copper-Catalyzed Synthesis: Copper catalysts are often cheaper and more abundant than palladium and have been extensively used in benzoxazole synthesis. Methods include the copper-catalyzed intramolecular cyclization of ortho-haloanilides and the hydroamination of alkynones with 2-aminophenols chemicalbook.com. Copper(I) iodide, in combination with a Brønsted acid, has been shown to effectively catalyze the reaction between o-aminophenols and β-diketones nih.govgoogle.com. Ligand-free copper chloride (CuCl) has also been used for the tandem cyclization of 2-halophenols with amidines.

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have enabled the synthesis of benzoxazoles from o-aminophenols and primary alcohols through an acceptorless dehydrogenative coupling (ADC) reaction. This process is atom-economical as it generates water and hydrogen gas as the only byproducts nih.gov. Heterogeneous ruthenium catalytic systems, which can be magnetically recovered and recycled, have also been developed for this transformation.

Table 2: Examples of Metal-Catalyzed Benzoxazole Synthesis

Metal CatalystReactantsReaction TypeYield (%)Reference(s)
Palladium ChlorideAromatic halides, o-AminophenolsCarbonylation/CondensationN/A rsc.org
Copper(II) FerriteN-(2-halophenyl)benzamidesIntramolecular CyclizationGood chemicalbook.com
Ru₂Cl₄(CO)₆ / PFMNPsPrimary alcohols, o-AminophenolDehydrogenative CouplingModerate to Good
Copper(I) Chloride2-Halophenols, AmidinesTandem CyclizationGood to Excellent
Copper CatalystAlkynones, 2-AminophenolsHydroamination/CyclizationGood

Electrochemical and Oxidative Cyclization Routes

Electrochemical synthesis represents a green and sustainable alternative to conventional methods, as it uses electricity instead of chemical reagents to drive reactions. The electrochemical synthesis of benzoxazoles has been achieved from readily available anilides, tolerating various functional groups and providing good yields.

Oxidative cyclization often employs hypervalent iodine reagents as powerful and versatile oxidants. These reagents can promote the cyclization of various substrates to form the benzoxazole ring under mild conditions. For example, the indirect electrochemical synthesis of benzoxazoles from imines has been reported using a recyclable iodine(I)/iodine(III) redox mediator. This "ex-cell" approach is compatible with a range of redox-sensitive functional groups. Hypervalent iodine reagents can also be used in chemical oxidations to convert ortho-iminophenols, formed in situ from o-aminophenols and aldehydes, into 2-substituted benzoxazoles.

Table 3: Examples of Oxidative and Electrochemical Cyclization

MethodSubstrate(s)Reagent/ConditionKey FeatureReference(s)
ElectrochemicalAnilidesConstant currentReagent-free
Indirect ElectrochemicalIminesI(I)/I(III) redox mediatorRecyclable mediator
Oxidative Cyclizationo-IminophenolsHypervalent Iodine(III)Mild conditions
Oxidative CouplingAmines, ThioamidesHypervalent IodineC(S)-N bond cleavage

Microwave-Assisted and Green Chemistry Protocols

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign protocols for benzoxazole synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating whiterose.ac.ukclockss.org. The condensation of o-aminophenols with aldehydes or carboxylic acids is particularly amenable to microwave irradiation, frequently under solvent-free conditions or in green solvents researchgate.net.

The use of ionic liquids (ILs) and deep eutectic solvents (DES) as recyclable catalysts and reaction media is another hallmark of green benzoxazole synthesis clockss.org. For example, a Brønsted acidic ionic liquid gel has been shown to be an efficient and reusable heterogeneous catalyst for the condensation of o-aminophenols with aldehydes under solvent-free conditions. Similarly, a deep eutectic solvent composed of choline (B1196258) chloride and oxalic acid has been used as a recyclable catalyst for the microwave-assisted synthesis of 2-arylbenzoxazoles clockss.org. The use of water as a solvent and the development of magnetically separable nanocatalysts further contribute to the greening of benzoxazole synthesis.

Table 4: Examples of Green Synthetic Protocols for Benzoxazoles

Green ApproachReactantsCatalyst/SolventKey AdvantageReference(s)
Microwave-Assistedo-Aminophenol, Carboxylic acidsCatalyst- and solvent-freeRapid, high yield researchgate.net
Ionic Liquido-Aminophenol, AldehydesBrønsted acidic IL gelRecyclable catalyst, solvent-free
Deep Eutectic Solvento-Aminophenols, Benzaldehydes[CholineCl][oxalic acid]Recyclable catalyst, MW clockss.org
Aqueous Mediumo-Aminophenols, AldehydesSamarium(III) triflateUse of water as solvent chemicalbook.com
Nanocatalysiso-Aminophenol, AldehydesMagnetically separable Ag@Fe₂O₃Recyclable catalyst, room temp.

Selective Introduction and Functionalization of the Nitro Group at Position 5

The introduction of a nitro group onto the benzoxazole core is a key step in the synthesis of the target compound. This is typically achieved through electrophilic nitration. The position of nitration is dictated by the directing effects of the existing substituents on the benzoxazole ring.

Regioselective Nitration of Benzoxazole Derivatives

The nitration of the benzoxazole ring is an electrophilic aromatic substitution reaction. The fused benzene (B151609) ring is activated towards electrophiles by the oxygen atom of the oxazole (B20620) ring (an ortho, para-director) and deactivated by the nitrogen atom (a meta-director). The interplay of these effects, along with the influence of any substituent at the 2-position, determines the regioselectivity of the nitration. For many 2-substituted benzoxazoles, nitration occurs preferentially at the 5- and/or 7-positions. However, specific conditions can be employed to achieve regioselectivity.

A common method for nitration involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to avoid over-nitration and side reactions. For instance, the nitration of methyl benzoate, an analogous deactivated system, is regioselective and primarily yields the meta-substituted product. In the context of benzoxazoles, if the starting material is already substituted, such as with a chloro group at position 5, nitration can be directed to other available positions, for example, the 6-position.

An alternative approach is to start with a pre-nitrated precursor, such as 2-amino-4-nitrophenol (B125904), which ensures the nitro group is unequivocally positioned at the desired location (position 5 on the resulting benzoxazole) before the cyclization step. This strategy circumvents potential issues with regioselectivity during the nitration of the assembled benzoxazole ring.

Table 5: Examples of Nitration Reactions on Aromatic Systems

SubstrateNitrating AgentProductKey ObservationReference(s)
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄Methyl 3-nitrobenzoateRegioselective nitration
Quinoxalin-2(1H)-onestert-Butyl nitrite7-Nitro and 5-nitro derivativesMetal-free, radical process
3-Nitrotyrosine (B3424624) PeptidesK₃Fe(CN)₆6-Substituted 2-phenylbenzoxazoleFormation via oxidative cyclization

Nitro Group Incorporation via Pre-functionalized Synthons

The synthesis of 5-nitro-1,3-benzoxazole architectures predominantly relies on the use of starting materials that already contain the nitro group. This approach ensures the regioselective placement of the nitro substituent at the desired position on the benzene ring, avoiding potentially harsh nitration conditions on the pre-formed benzoxazole ring system, which could lead to a mixture of isomers and undesired side reactions.

A primary and widely adopted strategy involves the condensation of a 2-amino-4-nitrophenol with a suitable C1 or C2 source. For instance, the reaction of 2-aminophenols with carboxylic acids or their derivatives is a conventional method for forming the oxazole ring. beilstein-journals.orgnih.gov In this context, using 2-amino-4-nitrophenol as the starting synthon directly incorporates the 5-nitro functionality into the final benzoxazole product. Methanesulfonic acid has been shown to be an effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from the reaction of 2-aminophenol with carboxylic acids, a method compatible with a nitro substituent. researchgate.net

Another approach involves the reaction of o-nitrophenols with amines at high temperatures (210-215°C) to produce the corresponding benzoxazoles. clockss.org For example, reacting an appropriate o-nitrophenol with an amine can lead to the formation of the benzoxazole ring, where the carbon unit is introduced from the alkyl group of the amine solvent. clockss.org Furthermore, elemental sulfur and DABCO can be used to promote the cyclization of substituted styrenes with 2-nitrophenols to yield 2-benzyl benzoxazoles, demonstrating another route where the nitro-substituted phenol (B47542) is a key precursor. rsc.org

The following table summarizes representative starting materials for incorporating the nitro group.

Table 1: Pre-functionalized Synthons for Nitro Group Incorporation

Precursor Compound Reaction Partner Resulting Core Structure Reference
2-Amino-4-nitrophenol Carboxylic Acids / Aldehydes 5-Nitro-1,3-benzoxazole beilstein-journals.orgnih.govresearchgate.net
o-Nitrophenols Amines (e.g., N,N-diethylaniline) Benzoxazoles clockss.org
2-Nitrophenols Styrenes 2-Benzyl benzoxazoles rsc.org
5-Nitrobenzo[d]oxazole-2-thiol Thionyl Chloride 2-Chloro-5-nitro-benzoxazole chemicalbook.com

Methodologies for the Introduction of the Azidomethyl Moiety at Position 2

The introduction of the azidomethyl group at the C-2 position of the benzoxazole ring is a critical step that can be achieved through several synthetic routes.

Halogenation and Subsequent Azidation (e.g., from Chloromethyl or Bromomethyl Precursors)

A common and reliable method for introducing the azidomethyl group is a two-step sequence involving the initial formation of a 2-(halomethyl)benzoxazole intermediate, followed by nucleophilic substitution with an azide (B81097) salt.

First, a 2-(halomethyl) precursor is synthesized. For analogous heterocyclic systems like benzimidazoles, 2-(chloromethyl) derivatives are prepared by reacting ortho-phenylenediamine with chloroacetic acid. nih.gov A similar condensation of 2-amino-4-nitrophenol with chloroacetic acid or its derivatives would yield the required 2-(chloromethyl)-5-nitro-1,3-benzoxazole (B1271481) intermediate.

Once the 2-(halomethyl) intermediate is isolated, it is subjected to azidation. The subsequent reaction with sodium azide (NaN₃) in a suitable solvent displaces the halide to form the desired 2-(azidomethyl) product. This nucleophilic displacement is a well-established transformation. For instance, an efficient protocol for producing 2-(azidomethyl)oxazoles involves the treatment of 2-(bromomethyl)oxazoles with an aqueous solution of NaN₃. beilstein-journals.org This method is highly effective, providing the azido (B1232118) oxazoles with good selectivity. beilstein-journals.org The instability of the halide intermediate can sometimes be a drawback, potentially leading to decomposition. beilstein-journals.org

Table 2: Two-Step Azidomethylation via Halide Intermediate

Step Reaction Reagents Key Considerations Reference
1. Halogenation Condensation to form 2-(halomethyl)benzoxazole 2-Amino-4-nitrophenol + Haloacetic acid derivative Formation of the key 2-(halomethyl) intermediate. nih.gov
2. Azidation Nucleophilic displacement of halide Sodium Azide (NaN₃) The halide intermediate can be unstable. beilstein-journals.org beilstein-journals.org

Direct Functionalization at the C-2 Position of Benzoxazole

Direct C-H functionalization at the C-2 position of the benzoxazole core represents a more atom-economical approach to synthesis. nih.gov This strategy avoids the need for pre-installing a leaving group at the C-2 position. However, methods for the direct introduction of an azidomethyl group are not as well-established as for other substituents.

Typically, direct functionalization involves metal-catalyzed C-H activation. acs.org While this has been successful for introducing various aryl and alkyl groups, the direct azidomethylation of a benzoxazole ring is more complex. The azide moiety itself can be sensitive to certain catalytic conditions, and achieving high selectivity for the C-2 position over other potential reaction sites on the molecule can be challenging. This route remains an area of ongoing research interest rather than a commonly applied synthetic method for this specific transformation.

One-Pot Multicomponent Reactions for Azide Integration

To improve efficiency and overcome issues with unstable intermediates, one-pot multicomponent reactions have been developed for analogous systems. These methods combine several synthetic steps into a single procedure without isolating intermediates.

A notable example is an integrated continuous-flow process for preparing 2-(azidomethyl)oxazoles. beilstein-journals.org This three-step sequential synthesis involves:

Thermolysis of a starting vinyl azide to form an azirine intermediate.

Reaction of the azirine with bromoacetyl bromide to generate the 2-(bromomethyl)oxazole moiety.

A final nucleophilic halide displacement with NaN₃ to yield the desired product.

Other one-pot syntheses for 2-substituted benzoxazoles often involve the reaction of 2-aminophenol with carboxylic acids or aldehydes under various catalytic conditions, including the use of ionic liquids or triphenylbismuth (B1683265) dichloride. beilstein-journals.orgresearchgate.netresearchgate.net Adapting such a one-pot method would involve using an azide-containing carboxylic acid or aldehyde, though the compatibility of the azide group with the reaction conditions would need to be carefully evaluated.

Purification and Isolation Techniques for Complex Benzoxazole Derivatives

The purification of complex benzoxazole derivatives like 2-(azidomethyl)-5-nitro-1,3-benzoxazole is crucial for obtaining a product of high purity. Standard chromatographic and recrystallization techniques are commonly employed.

Silica (B1680970) Gel Column Chromatography: This is a widely used method for purifying benzoxazole derivatives. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. Elution with a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether or acetone (B3395972) and n-hexane, separates the desired compound from impurities. nih.govnih.gov

Recrystallization: This technique is effective for obtaining highly crystalline products. The choice of solvent is critical. Common solvents for recrystallizing benzoxazole derivatives include ethanol, methanol, benzene, or mixed solvent systems like acetone and acetonitrile. google.comijpbs.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Use of Clarifying Agents: In some cases, crude products may contain colored impurities. Treatment with a clarifying agent, such as activated charcoal, can be effective. google.com The crude product is dissolved, treated with charcoal to adsorb impurities, and then filtered before proceeding with crystallization or another purification step. google.com

Washing and Filtration: After synthesis, the reaction mixture is often diluted with water or another solvent to precipitate the crude product, which is then collected by filtration and washed thoroughly with water or a cold solvent to remove residual reagents and soluble impurities. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivity

When comparing the synthetic methodologies for producing this compound and its analogs, several factors such as efficiency, selectivity, and operational simplicity come into play.

Table 3: Comparative Analysis of Synthetic Strategies

Synthetic Method Advantages Disadvantages Typical Yields Selectivity
Halogenation & Azidation Reliable, well-established chemistry, good selectivity for azidation step. Two separate steps, potentially unstable halide intermediate. beilstein-journals.org Good to excellent (yields for azidation step are often high). High
Direct C-H Functionalization Atom-economical, fewer steps. Challenging for azidomethyl group, may require specific and expensive catalysts, potential for side reactions. Variable, highly substrate and catalyst dependent. Can be low without optimized conditions.

The traditional two-step halogenation-azidation sequence is robust and generally high-yielding for the final substitution step. Its main drawback is the need to isolate the halomethyl intermediate, which can be unstable. beilstein-journals.org

Direct C-H functionalization is theoretically the most efficient route in terms of atom economy. However, its practical application for introducing a reactive group like azidomethyl is limited and not well-documented, posing significant challenges in terms of catalyst selection and achieving the desired selectivity.

One-pot and continuous-flow syntheses represent a significant advancement, particularly for handling potentially hazardous reagents like azides and unstable intermediates. beilstein-journals.org The continuous-flow method described for analogous oxazoles offers excellent control over reaction conditions, leading to high yields and selectivity in very short timeframes. beilstein-journals.org While requiring an initial investment in specialized equipment, this approach offers superior efficiency and safety for large-scale production. Syntheses using 'green' catalysts like reusable ionic liquids also offer advantages in terms of environmental impact and catalyst recovery. nih.govnih.gov

Reactivity and Transformational Chemistry of 2 Azidomethyl 5 Nitro 1,3 Benzoxazole

Chemical Transformations Involving the Azide (B81097) Group

The azide group (-N₃) is a cornerstone of modern chemical ligation strategies due to its unique reactivity profile. nih.gov In the context of 2-(azidomethyl)-5-nitro-1,3-benzoxazole, this group can undergo several key transformations, enabling its conjugation to other molecules and the synthesis of complex heterocyclic systems. smolecule.com

The most prominent reaction involving the azide group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction, a prime example of "click chemistry," involves the reaction of an azide with a terminal alkyne to form a stable 1,2,3-triazole ring. nih.govorganic-chemistry.org The azide group in this compound readily participates in CuAAC, allowing it to be "clicked" onto alkyne-containing molecules to synthesize a variety of 1,4-disubstituted 1,2,3-triazole derivatives. smolecule.comresearchgate.net This reaction is valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.orgnih.gov

Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant is highly specific. organic-chemistry.orgnih.gov The CuAAC reaction proceeds exclusively to form the 1,4-disubstituted triazole isomer. researchgate.netnih.gov

The generally accepted mechanism is a stepwise process rather than a concerted cycloaddition. nih.govacs.org

Acetylide Formation: The catalytic cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal by a base to form a copper(I) acetylide intermediate. nih.govacs.org

Complexation and Cyclization: The organic azide, in this case, this compound, then coordinates to the copper acetylide complex. researchgate.netacs.org The distal nitrogen of the azide attacks the internal carbon of the acetylide, leading to the formation of a six-membered copper-containing metallocycle intermediate. acs.org This step is typically the rate-limiting step of the catalytic cycle. nih.gov

Ring Contraction and Product Release: This intermediate then undergoes rearrangement and ring contraction to form the copper-triazolide product. nih.govacs.org Protonolysis then releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. acs.org

This stepwise, copper-mediated pathway has a significantly lower activation energy than the uncatalyzed reaction, allowing it to proceed rapidly at room temperature and ensuring the specific formation of the 1,4-regioisomer. organic-chemistry.orgnih.gov

The efficiency of the CuAAC reaction is highly dependent on the catalyst system, which includes the copper source and, crucially, a stabilizing ligand. nih.govnih.gov The ligand's role is to stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation and precipitation, and accelerate the reaction rate. nih.govnih.gov

Copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), are often used as the copper source in conjunction with a reducing agent like sodium ascorbate, which generates the active Cu(I) species in situ. nih.govresearchgate.net The choice of ligand can have a profound impact on the reaction's success, particularly in complex biological media or under dilute conditions. nih.gov

A variety of ligands have been developed to enhance CuAAC reactions. Key considerations in ligand design include water solubility, stabilization of the Cu(I) state, and the ability to promote high catalytic turnover.

Ligand TypeExample(s)Key Features & ApplicationsSource(s)
Tris-triazolylamines TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), BTTAAHighly effective in protecting Cu(I) from oxidation and disproportionation. Widely used in bioconjugation. nih.govjenabioscience.com
Tris-benzimidazolylamines (BimC4A)₃Superior accelerating ligands for CuAAC. Water-soluble variants are convenient for rapid, high-yield synthesis with low catalyst loading. nih.gov
Phenanthrolines Bathophenanthroline disulfonate (BPS)Used in bioconjugation protocols, though the resulting catalyst can be oxygen-sensitive. nih.gov
Alkylphosphines THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)A water-soluble ligand that is highly effective for CuAAC reactions in aqueous buffers, commonly used for labeling biomolecules. jenabioscience.com

Optimization studies often involve screening different ligands, adjusting the pH, and varying the concentrations of copper and the reducing agent to achieve the desired outcome, especially for demanding applications like bioconjugation. nih.govnih.govresearchgate.net

While CuAAC is exceptionally useful, the cytotoxicity of the copper catalyst can limit its application in living systems. nih.govnih.gov This led to the development of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a truly bioorthogonal reaction that proceeds without a metal catalyst. nih.govnih.gov

SPAAC utilizes a cycloalkyne, typically a derivative of cyclooctyne, where significant ring strain (~18 kcal/mol for cyclooctyne) dramatically lowers the activation energy for the cycloaddition with an azide. nih.gov The reaction is spontaneous, fast, and highly selective, allowing for the conjugation of molecules in complex biological environments, including on the surface of living cells. nih.govnih.gov The azide group of this compound is fully capable of participating in SPAAC reactions when presented with a strained alkyne, offering a catalyst-free pathway for its derivatization. nih.gov The design of cyclooctynes with enhanced strain and favorable pharmacokinetics, such as benzocyclononynes, continues to improve the speed and utility of this reaction. nih.gov

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper(I))No
Alkyne Type Terminal AlkyneStrained Cycloalkyne (e.g., cyclooctyne)
Bioorthogonality Limited in living systems due to copper toxicityFully bioorthogonal
Reaction Rate Very fast with optimized catalyst/ligand systemRate is dependent on the ring strain of the cycloalkyne
Reactants Azide, Terminal Alkyne, Cu(I) source, Ligand, Reducing AgentAzide, Strained Alkyne

Another important transformation of the azide group is the Staudinger reaction, which occurs upon treatment with a phosphine (B1218219). researchgate.net The azide moiety of this compound can react with triphenylphosphine (B44618) or other phosphines in a classic Staudinger reaction. The initial step involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to produce an aza-ylide, also known as an iminophosphorane. researchgate.net

This aza-ylide is a versatile intermediate. It can be hydrolyzed with water to yield a primary amine and the corresponding phosphine oxide. This two-step process, known as the Staudinger reduction, provides a mild method for converting the azide in this compound into a primary amine (2-(aminomethyl)-5-nitro-1,3-benzoxazole). Alternatively, the aza-ylide can be intercepted with an aldehyde or ketone in an aza-Wittig reaction to form an imine, providing a pathway to a wide range of other derivatives. The development of fast and bioorthogonal versions of the Staudinger ligation has made it a valuable tool for chemical biology. researchgate.net

Organic azides are high-energy compounds that can decompose under thermal or photochemical conditions. nobelprize.org Upon heating or irradiation with UV light, the azide group of this compound can be expected to lose a molecule of dinitrogen (N₂), a highly favorable process that drives the reaction. This decomposition generates a highly reactive electron-deficient intermediate known as a nitrene.

The resulting nitrene can undergo several rapid, subsequent reactions, including:

C-H Insertion: The nitrene can insert into nearby carbon-hydrogen bonds.

Rearrangement: The nitrene can undergo rearrangement, for example, via a Curtius-type rearrangement if an adjacent carbonyl group were present.

Dimerization: In the absence of other reactive partners, the nitrene can dimerize to form an azo compound.

These decomposition pathways are generally less controlled than the cycloaddition or ligation reactions and can lead to a mixture of products. The energetic nature of azides necessitates careful handling to avoid uncontrolled thermal decomposition. nobelprize.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"

Chemical Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing moiety that significantly influences the reactivity of the benzoxazole (B165842) system. Its transformations are pivotal in the derivatization of this compound.

Reductive Transformations of the Nitro Moiety (e.g., to Amino Functionality)

The reduction of the nitro group to an amino group is a fundamental transformation that opens up a plethora of synthetic possibilities, leading to the formation of 5-amino-2-(azidomethyl)-1,3-benzoxazole. This transformation is often a key step in the synthesis of biologically active compounds. However, the presence of the reducible azide group presents a chemoselectivity challenge.

Various methods have been developed for the selective reduction of aromatic nitro compounds in the presence of other sensitive functional groups. organic-chemistry.orgspast.org Catalytic hydrogenation is a common method, though careful selection of the catalyst and reaction conditions is crucial to avoid the simultaneous reduction of the azide. For instance, palladium on carbon (Pd/C) is a powerful catalyst for both nitro and azide reduction, and its use can lead to the formation of the corresponding diamine. researchgate.net

To achieve selective reduction of the nitro group, milder reducing agents or specific catalytic systems are employed. Reagents such as tin(II) chloride (SnCl₂) in acidic media are known to selectively reduce nitro groups without affecting azides. Another effective method is the use of sodium borohydride (B1222165) in the presence of a catalyst like selenium or activated carbon, which has shown high selectivity for the reduction of nitroarenes. researchgate.netsemanticscholar.org Indium-mediated reduction in the presence of HCl in aqueous media has also been reported as a method for the reduction of both nitro and azide groups, which could be tuned for selectivity under specific conditions. scispace.comresearchgate.net

Table 1: Reductive Transformations of Aromatic Nitro Compounds with Azide Functionality This table presents data from analogous systems to infer the reactivity of this compound.

Reagent/Catalyst Substrate Type Product Type Yield (%) Reference
Hydriodic Acid Aromatic Nitro Compounds Aromatic Amines High researchgate.net
Indium/HCl Aromatic Nitro and Azide Compounds Aromatic Amines High scispace.comresearchgate.net
Sodium Borohydride/Selenium/AC Aromatic Nitro Compounds Aromatic Amines High researchgate.netsemanticscholar.org
Palladium on Carbon/H₂ Aromatic Nitro and Azide Compounds Aromatic Diamines High researchgate.net

Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group at the 5-position activates the benzene (B151609) ring of the benzoxazole core towards nucleophilic aromatic substitution (SNAr). libretexts.org This reaction typically occurs at the positions ortho and para to the nitro group. In the case of this compound, the positions susceptible to nucleophilic attack would be C4 and C6.

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov While there is no inherent leaving group on the benzene ring of the title compound, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile. Studies on analogous 5-nitroisoxazoles have demonstrated efficient SNAr reactions where the nitro group is substituted by various nucleophiles, including amines, alkoxides, and thiolates, often in high yields. rsc.org This suggests that this compound could potentially undergo similar transformations.

The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and polar aprotic solvents generally favor the reaction.

Table 2: Nucleophilic Aromatic Substitution (SNAr) on Nitro-Activated Heterocycles This table presents data from analogous systems to infer the reactivity of this compound.

Nucleophile Substrate Type Product Type Yield (%) Reference
Various Nucleophiles 5-Nitroisoxazoles 5-Substituted Isoxazoles High rsc.org
Amines meso-Nitroporphyrin meso-N-Substituted Porphyrins Good acs.org
Oxygen, Sulfur, and Nitrogen Nucleophiles 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene 3,5-Disubstituted (pentafluorosulfanyl)benzenes Not Specified researchgate.net

Reactivity of the Benzoxazole Core

The benzoxazole ring system, while aromatic and relatively stable, possesses reactive sites that can be exploited for further functionalization. wikipedia.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzoxazole ring is influenced by the directing effects of the existing substituents. The benzoxazole moiety itself is a weakly activating group. However, in this compound, the powerful deactivating and meta-directing effect of the nitro group at the 5-position will dominate the regioselectivity of any further electrophilic attack on the benzene ring. byjus.com

Therefore, incoming electrophiles are expected to be directed to the positions meta to the nitro group, which are C4 and C6. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For instance, nitration would likely require harsh conditions, such as a mixture of nitric acid and sulfuric acid, and would be expected to yield dinitro derivatives. masterorganicchemistry.com Halogenation, in the presence of a Lewis acid catalyst, would also be directed to the C4 and C6 positions. masterorganicchemistry.comlibretexts.org The presence of the azidomethyl group at the 2-position of the oxazole (B20620) ring is not expected to have a strong directing effect on the benzene ring.

Ring-Opening Reactions and Derivatization

The benzoxazole ring can undergo ring-opening reactions under certain conditions, providing a pathway to other heterocyclic systems or functionalized aromatic compounds. These reactions are often initiated by nucleophilic attack, particularly at the C2 position of the benzoxazole ring.

For instance, treatment of benzoxazoles with strong nucleophiles like amines or thiols can lead to the cleavage of the oxazole ring. researchgate.netrsc.orguni-bremen.de In some cases, this ring-opening can be followed by a recyclization step to form new heterocyclic structures. For example, a facile method for the synthesis of 2-aminobenzoxazoles has been developed through the ring-opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization. rsc.org While the stability of the benzoxazole ring in this compound under various reaction conditions is a key consideration, the potential for ring-opening provides an alternative route for its derivatization. One study noted that in the reduction of a nitro-benzoxazole derivative, harsh conditions led to the suspected opening of the oxazole ring. mdpi.com

Multi-site Reactivity and Chemoselectivity Challenges

The presence of three distinct reactive sites—the nitro group, the azide group, and the benzoxazole core—in this compound presents significant challenges in achieving chemoselectivity. libretexts.org The ability to selectively transform one functional group while leaving the others intact is crucial for the controlled synthesis of complex derivatives.

As previously discussed, the selective reduction of the nitro group in the presence of the azide is a primary chemoselectivity challenge. The azide group itself is susceptible to reduction to an amine and can also participate in [3+2] cycloaddition reactions (click chemistry), a powerful tool for bioconjugation and materials science. nih.gov The conditions for these reactions must be carefully chosen to avoid unintended transformations of the nitro group or the benzoxazole ring.

Furthermore, nucleophilic attack can potentially occur at several sites: the C4 and C6 positions of the benzene ring (SNAr), the benzylic carbon of the azidomethyl group (SN2), or the C2 position of the benzoxazole ring leading to ring-opening. The outcome of a nucleophilic reaction will depend on the nature of the nucleophile, the solvent, and the reaction temperature. For example, a soft nucleophile might preferentially attack the benzylic carbon, while a hard nucleophile might favor attack on the aromatic ring. The inherent reactivity differences between these sites allow for the possibility of selective transformations, but also necessitate careful optimization of reaction conditions to achieve the desired outcome.

Computational and Theoretical Investigations of 2 Azidomethyl 5 Nitro 1,3 Benzoxazole

Molecular Modeling and Simulation Approaches

Computational Screening for Ligand Binding and InteractionsMolecular docking is a computational technique used to predict how a molecule (a ligand) binds to a specific target protein. This method is frequently used in drug discovery to screen libraries of compounds for potential biological activity.ctppc.orgStudies on other 5-nitro benzoxazole (B165842) derivatives have used docking to investigate their binding affinity against targets like β-tubulin, a protein involved in parasitic infections.researchgate.netSuch an analysis for 2-(Azidomethyl)-5-nitro-1,3-benzoxazole would require a specific biological target to be identified, after which binding energies and key interactions (like hydrogen bonds) with amino acid residues in the active site could be predicted.mdpi.com

While the principles and methods for a complete computational investigation are well-established, the specific data and detailed findings for this compound are not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational methods are pivotal in elucidating the structure-activity relationships (SAR) of novel compounds, providing insights into how molecular structure influences biological activity. For this compound, computational SAR studies would investigate the impact of the azidomethyl and nitro groups, as well as the benzoxazole core, on its potential biological targets. While specific experimental SAR studies on this exact compound are not extensively documented in publicly available literature, general principles derived from related benzoxazole derivatives can be applied. mdpi.com

A strong structure-activity relationship has been observed for benzoxazole derivatives, indicating that the substituents at the 2- and 5-positions of the benzoxazole core are critical for their biological potency. mdpi.com Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are instrumental in predicting and rationalizing these relationships.

Table 1: Key Structural Features of this compound and their Potential Influence on Activity

Structural FeaturePotential Contribution to Biological ActivityComputational Methods for Investigation
Benzoxazole Core Provides a rigid scaffold that can interact with biological targets through various non-covalent interactions. Its aromatic nature allows for π-π stacking.Molecular Docking, Molecular Dynamics
5-Nitro Group Acts as a strong electron-withdrawing group, influencing the electronic properties of the benzoxazole ring system. It can participate in hydrogen bonding and may be crucial for certain biological activities, such as those seen in other nitroaromatic compounds.QSAR, Density Functional Theory (DFT)
2-Azidomethyl Group The azide (B81097) moiety can act as a bioisostere for other functional groups or as a photolabile cross-linking agent. The flexibility of the methyl linker allows for optimal positioning within a binding site.Conformational Analysis, Molecular Docking

QSAR studies on analogous compounds often reveal correlations between physicochemical properties (like lipophilicity, electronic parameters, and steric factors) and biological activity. For this compound, a hypothetical QSAR model might reveal that the electron-withdrawing nature of the nitro group at the 5-position significantly impacts its interaction with a target protein.

Molecular docking simulations could be employed to predict the binding mode of this compound within the active site of a putative biological target. These simulations would help to identify key amino acid residues that interact with the nitro and azidomethyl groups, providing a rationale for its activity and guiding the design of more potent analogs. For instance, the nitrogen atoms of the nitro group could act as hydrogen bond acceptors, while the azidomethyl group might occupy a hydrophobic pocket.

Prediction of Synthetic Accessibility and Retro-synthetic Analysis

The feasibility of synthesizing a novel compound is a critical aspect of its potential development. Computational tools can assess synthetic accessibility and aid in designing efficient synthetic routes through retrosynthetic analysis.

Synthetic Accessibility Score:

Table 2: Factors Influencing the Synthetic Accessibility of this compound

Structural FeatureContribution to Synthetic Complexity
Benzoxazole Core A common heterocyclic scaffold with well-established synthetic routes. researchgate.net
Nitro Group Can be introduced through standard nitration reactions on the benzene (B151609) ring.
Azidomethyl Group Can be introduced via nucleophilic substitution of a corresponding halomethyl or sulfonyloxymethyl derivative with an azide salt. The synthesis of the precursor can add steps.

Retro-synthetic Analysis:

A plausible retrosynthetic analysis for this compound would disconnect the molecule into readily available starting materials. The primary disconnections would likely target the formation of the benzoxazole ring and the introduction of the azidomethyl group.

One potential retrosynthetic pathway begins with the disconnection of the C-N bond of the azide, leading back to a 2-(halomethyl) or 2-(sulfonyloxymethyl)-5-nitro-1,3-benzoxazole precursor. This precursor, in turn, can be derived from the corresponding 2-methyl-5-nitro-1,3-benzoxazole through radical halogenation or other functional group transformations.

The benzoxazole ring itself is typically formed through the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. core.ac.uk Therefore, the 2-methyl-5-nitro-1,3-benzoxazole can be retrosynthetically disconnected to 2-amino-4-nitrophenol (B125904) and acetic acid or a derivative thereof.

This leads to a potential synthetic route starting from the nitration of 2-aminophenol, followed by condensation with an acetic acid equivalent to form the benzoxazole ring, subsequent functionalization of the 2-methyl group, and finally, introduction of the azide functionality. Computational tools can help evaluate the feasibility of each proposed reaction step and identify potential side reactions or challenges.

Advanced Research Applications of 2 Azidomethyl 5 Nitro 1,3 Benzoxazole and Its Derivatives

Applications in Bioconjugation and Chemical Biology

Bioconjugation and chemical biology rely on the ability to selectively label and probe biomolecules in complex environments. nih.gov The structural features of 2-(azidomethyl)-5-nitro-1,3-benzoxazole derivatives make them highly suitable for these applications, enabling the development of sophisticated chemical probes and targeted ligands.

Development of Chemical Probes for Biomolecule Labeling

The benzoxazole (B165842) core is a well-regarded fluorophore, and its derivatives are frequently employed in the design of fluorescent probes. researchgate.net The combination of the azide (B81097) group for covalent attachment and the benzoxazole scaffold for reporting makes this class of compounds a powerful platform for creating chemical probes to study the localization, trafficking, and interactions of biomolecules. nih.govresearchgate.net

The ability to attach specific labels to oligonucleotides is crucial for their use as diagnostic probes, therapeutic agents, and tools in molecular biology. While direct functionalization with this compound is a subject of ongoing research, the use of structurally similar nitrobenzoyl derivatives provides a strong precedent. For instance, the 2-(levulinyloxymethyl)-5-nitrobenzoyl (LMNBz) group has been successfully used as a protecting group for the 5'-position of nucleoside 3'-phosphoramidites during automated oligonucleotide synthesis. nih.gov This demonstrates the compatibility of the 5-nitro-substituted aromatic core with the chemical conditions of nucleic acid synthesis.

Furthermore, benzoxazole derivatives, in general, are recognized for their potential as fluorescent DNA probes, often interacting with nucleic acids via intercalation. periodikos.com.br This intrinsic affinity suggests that conjugating a benzoxazole moiety to an oligonucleotide could yield probes with enhanced binding and reporting properties. The azide handle on this compound provides the ideal reactive point for postsynthetic modification of oligonucleotides that have been prepared with a corresponding alkyne group, a common strategy in nucleic acid chemistry. nih.gov

Table 1: Strategies for Oligonucleotide Functionalization

Functionalization StrategyKey Reagent/MoietyApplicationReference
5'-Position Protection2-(levulinyloxymethyl)-5-nitrobenzoyl (LMNBz)Solid-phase oligonucleotide synthesis nih.gov
Fluorescent ProbingBenzoxazole DerivativesDNA binding and fluorescence enhancement periodikos.com.br
Bioorthogonal LigationAlkyne-modified OligonucleotidesPost-synthetic conjugation with azide-containing probes nih.gov

The selective labeling of proteins is fundamental to proteomics and cell biology. Benzoxazole derivatives have been ingeniously used for the fluorogenic tagging of peptides and proteins containing 3-nitrotyrosine (B3424624) (3-NT), a biomarker for nitroxidative stress. periodikos.com.brmdpi.com In this method, the nitro group on the tyrosine residue is selectively reduced to an amine, which then condenses with a reagent to form a highly fluorescent benzoxazole product in situ. This reaction highlights the utility of the benzoxazole core as a fluorescent reporter that is formed upon specific chemical transformation.

The this compound compound itself offers a more direct labeling approach. The azide group can be readily "clicked" onto peptides or proteins that have been metabolically or synthetically incorporated with an alkyne-bearing unnatural amino acid. This bioorthogonal strategy allows for precise, site-specific labeling in vitro with minimal perturbation to the biological system. nih.gov The resulting conjugate benefits from the reporting properties of the nitrobenzoxazole moiety.

Table 2: Methods for Peptide and Protein Labeling with Benzoxazole Scaffolds

Labeling MethodTarget Residue/GroupPrincipleKey FeatureReference(s)
Fluorogenic Tagging3-Nitrotyrosine (3-NT)Reduction of 3-NT to 3-aminotyrosine, followed by condensation to form a fluorescent 2-phenylbenzoxazole.Signal generation upon reaction with the target biomarker. periodikos.com.brmdpi.com
Bioorthogonal LigationAlkyne-modified amino acidCopper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC).Site-specific labeling with an azide-functionalized probe. nih.gov

Design of Ligands for Specific Biological Targets

Beyond simple labeling, the benzoxazole scaffold can serve as a core structural motif (a "scaffold") for designing ligands that bind to specific biological targets with high affinity and selectivity. The arrangement of heteroatoms and the ability to introduce diverse substituents at various positions allow for fine-tuning of the molecule's shape and electronic properties to match the binding pocket of a target protein or nucleic acid structure. mdpi.com

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA, such as in telomeres and gene promoter regions. frontiersin.org These structures are implicated in the regulation of key cellular processes, including transcription and replication, and have emerged as attractive targets for anticancer drug development. nih.gov

Oxazole-containing macrocycles, such as the natural product telomestatin, are a prominent class of compounds that selectively bind and stabilize G-quadruplex DNA. nih.gov Synthetic hexaoxazole-containing macrocycles have demonstrated potent cytotoxic activities by binding to the terminal ends of the G-quadruplex structure, a mode described as "terminal capping." nih.gov This establishes the oxazole (B20620) and by extension, the benzoxazole, ring system as a privileged scaffold for G4 recognition. Moreover, research on other scaffolds has shown that the inclusion of a nitro group can be compatible with, and even contribute to, preferential binding and stabilization of G-quadruplexes, such as the c-MYC G4. researchgate.net This suggests that derivatives of this compound could be explored as novel G4-targeting ligands, where the benzoxazole core mediates the binding and the azide allows for conjugation to other functional modules.

Table 3: Characteristics of Oxazole-Based G-Quadruplex Ligands

Ligand ClassExample Compound(s)Binding ModeBiological EffectReference
Oxazole-Containing MacrocyclesTelomestatin, HXDVTerminal capping of G-quadruplex endsTelomerase inhibition, induction of apoptosis nih.gov
Nitro-containing Scaffolds2-(4-Nitrophenyl)-4H-chromen-4-one (4NCO)Preferential interaction with c-MYC G4DNA damage, cell cycle arrest researchgate.net

The benzoxazole framework is a versatile scaffold for developing ligands that target G-protein coupled receptors (GPCRs), a large family of receptors involved in neurotransmission.

Serotoninergic Receptors: Fluorescent ligands are invaluable tools for studying receptor pharmacology. A notable example involves derivatives of 7-nitrobenz-2-oxa-1,3-diazole (NBD), a close structural analog of nitrobenzoxazole. nih.gov NBD has been covalently attached to serotonin (B10506) to create fluorescent probes that can bind to the serotonin1A receptor. nih.govnih.gov These probes exhibit environment-sensitive fluorescence, providing insights into the molecular environment of the receptor's ligand-binding site. nih.gov The proven utility of the nitro-substituted benzoxadiazole core in targeting serotonin receptors strongly supports the potential of this compound derivatives as scaffolds for developing new serotonergic ligands.

Dopaminergic Receptors: The modulation of dopamine (B1211576) receptors is critical for treating neurological and psychiatric conditions like Parkinson's disease and schizophrenia. mdpi.com Chemical modification studies have shown that tyrosine residues are involved in ligand binding to both D1 and D2 dopamine receptors. nih.gov Reagents that modify these residues, including the nitro-containing compound tetranitromethane, can inhibit ligand binding, demonstrating that the electronic environment within the binding pocket is sensitive to such groups. nih.gov While direct binding of a nitrobenzoxazole has not been extensively reported, the principle of using heterocyclic scaffolds to achieve subtype selectivity is well-established. mdpi.comnih.gov The this compound scaffold offers a starting point for designing novel dopaminergic ligands, where the benzoxazole core can be optimized for receptor affinity and the azide handle can be used to create bivalent ligands or tethered pharmacophores.

Molecular Docking Studies for Enzyme Inhibition (e.g., β-tubulin)

The benzoxazole core is a recognized pharmacophore present in various biologically active compounds, including those with anticancer properties. nih.gov Derivatives of this heterocyclic system are frequently investigated for their potential to inhibit key cellular targets. Molecular docking studies are crucial computational methods that predict the binding affinity and orientation of a ligand within the active site of a target protein, offering insights into potential mechanisms of action at a molecular level. wisdomlib.orgnih.gov

While direct molecular docking studies for this compound are not extensively detailed in the provided context, the known antitubulin activity of other benzotriazole (B28993) and benzoxazole scaffolds provides a strong basis for its investigation against targets like β-tubulin. nih.gov β-tubulin is a critical protein involved in microtubule dynamics, making it a prime target for anticancer drug development. Docking studies on similar heterocyclic compounds help to identify the key interactions responsible for inhibition. These studies typically analyze hydrogen bonds, hydrophobic interactions, and stacking interactions between the ligand and amino acid residues in the protein's binding pocket. nih.gov For a derivative of this compound, the nitro group could form hydrogen bonds, while the benzoxazole ring could engage in π-π stacking interactions within the colchicine (B1669291) binding site of β-tubulin, a common mechanism for tubulin polymerization inhibitors.

Table 1: Representative Molecular Docking Interactions for Benzazole Scaffolds

Compound Class Target Protein Key Interacting Residues (Hypothetical) Potential Interactions
Benzoxazole Derivatives β-tubulin Cys241, Leu255, Asn349 Hydrogen Bonding, π-π Stacking

This table is illustrative, based on typical interactions reported for related heterocyclic compounds.

Applications in Materials Science

The distinct functional groups of this compound make it a highly versatile precursor in materials science, from high-energy applications to the development of sophisticated functional materials.

Precursors for Energetic Materials and Propellants

The development of new energetic materials seeks to balance high performance with improved safety and thermal stability. rsc.org Compounds containing both nitro (-NO2) and azido (B1232118) (-N3) groups are prime candidates for energetic materials due to the large amount of energy released upon decomposition, which primarily yields nitrogen gas (N2). The presence of the nitro group improves the oxygen balance of the molecule, enhancing its explosive power.

Nitro derivatives of benzotriazoles, which are structurally related to benzoxazoles, are noted for their potential as energetic materials with good thermal stability and low sensitivity to mechanical stimuli. researchgate.net Similarly, oxadiazole-based energetic materials have demonstrated excellent thermal stabilities and desirable detonation properties. rsc.orgfrontiersin.org The combination of the nitro group and the energetic azide group on the benzoxazole framework suggests that this compound can serve as a key building block for more complex, high-performance, and potentially insensitive energetic materials. nih.govuni-muenchen.de

Table 2: Comparison of Properties for Energetic Material Backbones

Compound Family Key Features Potential Advantages Representative Performance (Analogues)
Nitro-Benzoxazoles Azido & Nitro Groups High energy release, improved oxygen balance Potential for high detonation velocity
1,3,4-Oxadiazoles Thermally stable ring High decomposition temperatures (>300 °C) Dv: ~8710 m/s, P: ~32.75 GPa rsc.org

| Nitro-Benzotriazoles | N-rich heterocycle | High thermal stability, low sensitivity | Performance comparable to TNT researchgate.net |

Performance data is for representative compounds from the specified family, not the subject compound itself.

Synthesis of Functional Polymers and Networks via Click Chemistry

The azidomethyl group of this compound is an ideal handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). google.com This reaction is highly efficient and specific, allowing for the covalent linking of the benzoxazole unit to polymer backbones or other molecules containing a terminal alkyne.

This capability enables the synthesis of functional polymers where the benzoxazole moiety can impart specific properties, such as fluorescence, thermal stability, or biological activity, to the bulk material. By polymerizing monomers that already contain the azido group, or by post-polymerization modification, researchers can create a wide array of materials, including linear polymers with distributed functional units, graft copolymers, and dendronized polymers. google.com This strategy allows for the precise tailoring of polymer properties for specific, high-value applications. google.com

Development of Optoelectronic Materials and Fluorescent Probes

Benzoxazole and related benzoxadiazole derivatives are known to exhibit interesting photophysical properties, making them valuable in the field of optoelectronics. researchgate.net These compounds can act as fluorophores, molecules that absorb light at one wavelength and emit it at a longer wavelength. The benzoxazole core, as part of a larger conjugated system, can facilitate intramolecular charge transfer (ICT) upon excitation, which is often responsible for strong, solvent-dependent fluorescence. researchgate.net

The introduction of a nitro group, which is strongly electron-withdrawing, and an azidomethyl group can further modulate the electronic structure and photophysical properties. These substitutions can shift the absorption and emission spectra and influence the quantum yield of fluorescence. researchgate.net This tunability makes derivatives of this compound candidates for use as fluorescent probes for sensing applications or as components in organic light-emitting diodes (OLEDs).

Exploration in Nanomaterial Synthesis and Surface Functionalization

The ability of the azidomethyl group to participate in click chemistry reactions extends to the functionalization of nanomaterial surfaces. google.com Nanomaterials such as nanoparticles, quantum dots, and carbon nanotubes can be pre-functionalized with alkyne groups. Subsequently, this compound can be "clicked" onto the surface, covalently attaching the benzoxazole unit.

This surface modification can be used to alter the properties of the nanomaterial, for instance, by introducing a fluorescent tag for imaging purposes or by modifying the surface energy and dispersibility of the nanomaterial in different solvents. This precise control over surface chemistry is critical for the development of advanced composite materials and biomedical diagnostic tools. mdpi.com

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 2-(Azidomethyl)-5-nitro-1,3-benzoxazole and its analogs is expected to shift away from traditional multi-step, resource-intensive methods towards more sustainable and efficient strategies. Green chemistry principles are increasingly being applied to the synthesis of related heterocyclic structures, offering a blueprint for future work. Key areas of development include the use of eco-friendly solvents, alternative energy sources, and catalytic systems that minimize waste and enhance safety.

Research into the synthesis of benzoxazole (B165842) derivatives has demonstrated the feasibility of using greener methods. For instance, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for benzoxazole formation from hours to mere minutes, while also improving yields. mdpi.com Similarly, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, streamlines the process and reduces the need for purification of intermediates. An example is the iron/sulfur-catalyzed redox condensation of o-nitrophenols with various coupling partners, which proceeds at moderate temperatures with water as the only byproduct. rsc.org

Future synthetic designs for this compound could involve a convergent approach where a pre-functionalized 5-nitro-1,3-benzoxazole core is coupled with an azido-containing side chain, or vice-versa. The development of catalytic systems, potentially using earth-abundant metals, for the cyclization of o-nitrophenols is a promising avenue. rsc.orgrsc.org

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods for Benzoxazole Formation

Parameter Conventional Method Emerging Sustainable Method Potential Advantage
Energy Source Thermal Heating (Oil Bath) Microwave Irradiation mdpi.com Drastic reduction in reaction time
Catalyst Stoichiometric Reagents In situ-generated Fe/S rsc.org Lower cost, reduced waste
Solvent High-boiling point organic solvents Deep Eutectic Solvents (DES) mdpi.com Lower toxicity, biodegradability
Process Multi-step with intermediate isolation One-pot tandem reactions Improved atom economy, less waste

| Reaction Time | Several hours to days | Minutes to a few hours mdpi.com | Increased throughput |

Exploration of Novel Reactivity of Azide (B81097) and Nitro Groups in Tandem Reactions

The azide and nitro functionalities of this compound are not merely passive substituents; they are reactive handles that offer a gateway to a diverse array of chemical transformations. A significant future direction lies in exploring tandem or cascade reactions where both groups participate sequentially or concurrently to build molecular complexity in a single, efficient operation.

The azide group is well-known for its participation in 1,3-dipolar cycloadditions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which are cornerstones of "click chemistry". organic-chemistry.org This allows for the straightforward linkage of the benzoxazole scaffold to a vast library of alkyne-containing molecules to generate 1,2,3-triazole derivatives.

The nitro group, meanwhile, can be reduced to a nitroso or amino group, which can then participate in further reactions. For example, a light-promoted tandem reaction has been reported for the synthesis of carbazoles from nitroarenes and Grignard reagents, proceeding through a nitrosoarene intermediate. rsc.org The prospect of reducing the nitro group on the benzoxazole ring to an amine, followed by an intramolecular cyclization involving the side chain, presents an intriguing possibility for creating novel fused heterocyclic systems.

A particularly exciting avenue is the design of reactions where the reactivity of both groups is harnessed. For instance, a transformation could be envisioned where the azide undergoes cycloaddition, and the nitro group is subsequently used as a directing group or is transformed to modulate the electronic properties or biological activity of the final molecule. Research into tandem reactions involving nitroalkenes has shown that complex heterocyclic systems, such as 1,2,4-oxadiazoles, can be generated through the interaction of multiple nucleophiles with cationic intermediates derived from the protonated nitro group. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. researchgate.net The synthesis of this compound and its derivatives is an ideal candidate for integration with these modern platforms.

Flow chemistry is particularly advantageous for handling potentially hazardous intermediates or reagents. The synthesis of organic azides, for example, often involves azidating agents that can be explosive in large quantities. In a flow reactor, only small amounts of the hazardous material are present at any given time, significantly mitigating risk. beilstein-journals.org An efficient three-step continuous-flow process to produce 2-(azidomethyl)oxazoles from vinyl azides has been developed, demonstrating the feasibility of such an approach for related heterocyclic systems. beilstein-journals.org This process involves the thermolysis of a vinyl azide to an azirine, followed by reaction with an acyl halide and subsequent nucleophilic displacement to install the azide. beilstein-journals.org

Automated synthesis platforms can be coupled with flow reactors to rapidly generate libraries of derivatives for screening. By systematically varying starting materials and reaction conditions programmed into the system, a large number of unique analogues of this compound could be synthesized and purified in a high-throughput fashion. This approach accelerates the discovery of compounds with optimized properties. The synthesis of pyrazole (B372694) derivatives has been successfully implemented in flow, significantly reducing reaction times from hours in batch to minutes in flow. mdpi.com

Table 2: Potential Flow Chemistry Process for a Derivative of this compound

Step Reaction Reactor Type Key Advantage
1 Nitration of a benzoxazole precursor Packed-Bed Reactor Controlled temperature, improved safety for nitration
2 Side-chain installation (e.g., chloromethylation) Microreactor Precise stoichiometry, rapid mixing
3 Azide formation (e.g., with Sodium Azide) Tube Reactor Safe handling of azide, in-line quenching
4 Click Reaction with an alkyne Heated Coil Reactor High efficiency, rapid library generation

| 5 | In-line Purification | Solid-supported scavenger column | Automated workup, high purity product stream nih.govsemanticscholar.org |

Application in Fragment-Based Drug Discovery and Scaffold Hopping (Conceptual Design)

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds, particularly for challenging biological targets. nih.govexlibrisgroup.com FBDD involves screening libraries of small, low-complexity molecules ("fragments") for weak but efficient binding to a protein target. ijddd.com The 5-nitro-1,3-benzoxazole core of the title compound is an attractive candidate for inclusion in a fragment library. Its rigid, planar structure and defined hydrogen bonding capabilities (via the nitro group and oxazole (B20620) nitrogen) make it a good starting point for building more potent ligands.

In a conceptual FBDD campaign, the 5-nitro-1,3-benzoxazole moiety could be identified as a hit. The azidomethyl group at the 2-position then serves as a versatile vector for "fragment growing" or "fragment linking." Using click chemistry, a variety of extensions could be rapidly appended to the core fragment to explore the binding pocket of a target protein and develop high-affinity ligands. organic-chemistry.org

Scaffold hopping is another key strategy in medicinal chemistry where the core structure of a known active compound is replaced with a different, often isosteric, scaffold to improve properties like potency, selectivity, or pharmacokinetics. The this compound structure could serve as a novel scaffold to replace other known cores in drug molecules. For instance, the nitroimidazole scaffold is a well-known component in several antibacterial and antiparasitic drugs. nih.govnih.gov The 5-nitro-1,3-benzoxazole core could be explored as a bioisostere for the nitroimidazole ring in an attempt to discover new agents with a different spectrum of activity or an improved safety profile.

Advanced Spectroscopic and Analytical Characterization of Novel Derivatives

As novel derivatives of this compound are synthesized, their comprehensive characterization by advanced spectroscopic and analytical techniques will be crucial. This not only confirms their chemical identity but also provides insights into their structure, conformation, and electronic properties.

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) will be essential. ¹⁵N NMR is particularly powerful for characterizing compounds containing multiple nitrogen atoms, such as this one. nih.gov The chemical shifts of the nitrogen atoms in the azide, nitro, and benzoxazole groups are highly sensitive to the electronic environment, providing valuable data on the effects of different substituents. For example, studies on azido-nitropyrazoles show distinct ¹⁵N NMR signals for the azide and nitro groups, which can be used to unambiguously assign the structure. nih.gov

Infrared (IR) spectroscopy is critical for identifying the key functional groups. The azide group exhibits a strong, sharp characteristic absorption band around 2100 cm⁻¹, while the nitro group shows two strong absorptions corresponding to asymmetric and symmetric stretching vibrations.

High-resolution mass spectrometry (HRMS) will provide precise mass measurements, confirming the elemental composition of new derivatives. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which helps in structural elucidation. Furthermore, single-crystal X-ray diffraction will be the definitive method for determining the three-dimensional structure of crystalline derivatives, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov

Table 3: Predicted Spectroscopic Data for a Hypothetical Derivative: 2-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)-5-nitro-1,3-benzoxazole

Technique Functional Group / Proton Expected Chemical Shift / Wavenumber / m/z Rationale / Notes
¹H NMR CH₂ (methylene bridge) δ 5.5 - 6.0 ppm Deshielded by adjacent triazole and benzoxazole rings.
Triazole CH δ ~8.0 ppm Aromatic proton in the triazole ring.
Benzoxazole Protons δ 7.5 - 8.5 ppm Aromatic region, influenced by the nitro group.
¹³C NMR CH₂ (methylene bridge) δ ~50 ppm Typical range for a methylene (B1212753) carbon between two heteroaromatic rings.
Benzoxazole C=N δ >150 ppm Characteristic chemical shift for the C-2 carbon of the oxazole.
IR Nitro Group (NO₂) ~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym) Strong, characteristic stretches for an aromatic nitro group.
C=N / C=C ~1600-1450 cm⁻¹ Aromatic ring stretching vibrations.

| HRMS | [M+H]⁺ | Calculated exact mass | Confirms elemental formula C₁₆H₁₁N₆O₃. |

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